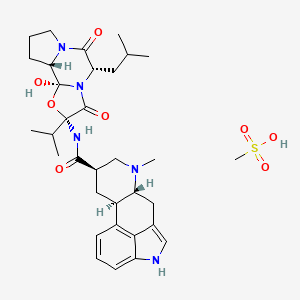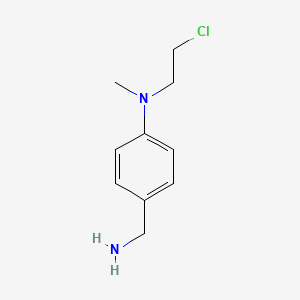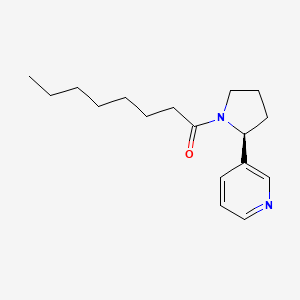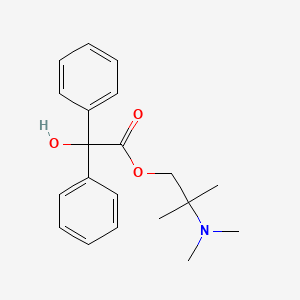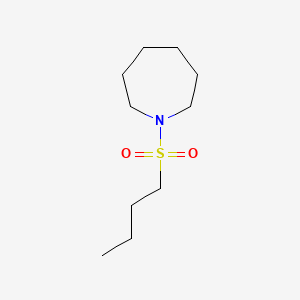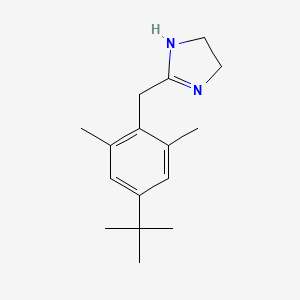
キシロメタゾリン
概要
説明
キシロメタゾリンは、直接作用するαアドレナリン作動性アゴニストであり、鼻充血除去薬として一般的に使用されます。これは、αアドレナリン受容体に結合することにより鼻血管の血管収縮を引き起こすイミダゾリン誘導体です。 この作用は、アレルギーや風邪による鼻充血や軽度の炎症を緩和するのに役立ちます .
科学的研究の応用
Xylometazoline has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving alpha-adrenergic agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Widely used in nasal decongestant formulations to relieve symptoms of nasal congestion, allergic rhinitis, and sinusitis
Industry: Employed in the production of over-the-counter nasal sprays and drops.
作用機序
キシロメタゾリンは、鼻粘膜のαアドレナリン受容体に結合することで作用します。この結合は血管の収縮を引き起こし、血流の減少と腫れの軽減につながります。 鼻充血除去効果は、感染症やアレルギーによって引き起こされる炎症中に腫れ上がる鼻の大きな静脈の収縮によるものです .
類似化合物の比較
類似化合物
オキシメタゾリン: 同様の作用機序を持つ別のイミダゾリン鼻充血除去薬。
プソイドエフェドリン: ノレピネフリンの放出を刺激し、血管収縮を引き起こすことで作用する鼻充血除去薬。
フェニレフリン: 鼻充血除去薬として使用される選択的α1アドレナリン受容体アゴニスト.
独自性
キシロメタゾリンは、その速やかな作用開始と鼻充血の迅速な緩和を提供する能力において独特です。 オキシメタゾリンと比較して、キシロメタゾリンは作用開始がわずかに速いですが、両方の作用時間は似ています .
生化学分析
Biochemical Properties
Xylometazoline functions as a direct-acting alpha-adrenergic agonist. It binds to alpha-adrenergic receptors, specifically alpha-1 and alpha-2 receptors, on the lamina propria of blood vessels in the nasal mucosa. This binding causes vasoconstriction of the nasal blood vessels, reducing blood flow and subsequently decreasing nasal congestion . The interaction of xylometazoline with these receptors is crucial for its decongestant effect. Additionally, xylometazoline has been shown to exert antioxidant actions by inhibiting microsomal lipid peroxidation and mediating hydroxyl radical scavenging activity .
Cellular Effects
Xylometazoline affects various types of cells and cellular processes. In the nasal mucosa, it causes vasoconstriction of large veins and smaller arteries, leading to a reduction in nasal congestion . This vasoconstriction is due to the stimulation of adrenergic receptors on the blood vessels. Xylometazoline also influences cell signaling pathways by activating alpha-adrenergic receptors, which are coupled to G-proteins. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels . These changes can impact gene expression and cellular metabolism, contributing to the overall decongestant effect of xylometazoline.
Molecular Mechanism
The molecular mechanism of xylometazoline involves its binding to alpha-adrenergic receptors in the nasal mucosa. By binding to these receptors, xylometazoline mimics the action of endogenous catecholamines like adrenaline and noradrenaline . This binding leads to the activation of G-protein-coupled receptors, which in turn activate downstream signaling pathways. The primary effect is the vasoconstriction of blood vessels, reducing blood flow and nasal congestion . Xylometazoline’s sympathomimetic effects also include the inhibition of adenylate cyclase, leading to decreased cAMP levels and subsequent cellular responses .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
In animal models, the effects of xylometazoline vary with different dosages. At therapeutic doses, xylometazoline effectively reduces nasal mucosal swelling and nasal resistance . At higher doses, xylometazoline can cause systemic effects due to its sympathomimetic properties. These effects include increased blood pressure, bradycardia, and central nervous system stimulation . The lethal dose (LD50) of xylometazoline has been determined in various animal models, with values of 230 mg/kg in rats and 75 mg/kg in mice for oral administration . These studies highlight the importance of using appropriate dosages to avoid toxic or adverse effects.
Metabolic Pathways
Xylometazoline is metabolized primarily in the liver. It undergoes hepatic metabolism, with the involvement of enzymes such as monoamine oxidase (MAO) and cytochrome P450 . The metabolic pathways of xylometazoline include oxidation and conjugation reactions, leading to the formation of inactive metabolites that are excreted via the kidneys . The involvement of these enzymes in the metabolism of xylometazoline can influence its pharmacokinetics and overall effectiveness.
Transport and Distribution
Xylometazoline is transported and distributed within cells and tissues primarily through passive diffusion. Once administered intranasally, xylometazoline rapidly penetrates the nasal mucosa and binds to adrenergic receptors . The distribution of xylometazoline within the nasal tissues is crucial for its decongestant effect. Additionally, xylometazoline’s binding to plasma proteins is minimal, allowing for efficient distribution to the target sites .
Subcellular Localization
The subcellular localization of xylometazoline is primarily within the plasma membrane of nasal epithelial cells. Xylometazoline binds to alpha-adrenergic receptors located on the cell surface, initiating its vasoconstrictive effects . The targeting of xylometazoline to these receptors is facilitated by its molecular structure, which mimics endogenous catecholamines . This specific localization is essential for the rapid onset of action and effectiveness of xylometazoline as a nasal decongestant.
準備方法
合成ルートと反応条件
塩酸キシロメタゾリンの合成には、いくつかの工程が必要です。一方の方法は、1,3-ジメチル-5-tert-ブチルベンゼンから始まります。これは、塩酸中で五塩化リンとホルマリンと反応させます。反応混合物を次に、100℃で5時間還流します。冷却後、有機層を分離、洗浄、乾燥させます。 生成物である2,6-ジメチル-4-第三ブチルベンジルクロリドは、蒸留によって得られます .
工業生産方法
塩酸キシロメタゾリンの工業生産は、通常、同様の合成ルートを大規模で行います。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 高速液体クロマトグラフィー(HPLC)は、鼻腔スプレー製剤中の塩酸キシロメタゾリンとその他の有効成分を同時に定量するために使用されます .
化学反応の分析
反応の種類
キシロメタゾリンは、酸化、還元、置換など、さまざまな化学反応を受けます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 置換反応には、五塩化リンなどのハロゲン化剤が関与することがよくあります .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、キシロメタゾリンの酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱ヒドロキシル化生成物を生じることがあります .
科学研究への応用
キシロメタゾリンは、幅広い科学研究への応用があります。
化学: αアドレナリン作動性アゴニストに関する研究においてモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体結合への影響について調査されています。
類似化合物との比較
Similar Compounds
Oxymetazoline: Another imidazoline nasal decongestant with a similar mechanism of action.
Pseudoephedrine: A decongestant that works by stimulating the release of norepinephrine, leading to vasoconstriction.
Phenylephrine: A selective alpha-1 adrenergic receptor agonist used as a decongestant.
Uniqueness
Xylometazoline is unique in its rapid onset of action and its ability to provide quick relief from nasal congestion. Compared to oxymetazoline, xylometazoline has a slightly faster onset of action, although both have similar durations of action .
特性
IUPAC Name |
2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCJFAOMUPXHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1218-35-5 (mono-hydrochloride) | |
| Record name | Xylometazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046957 | |
| Record name | Xylometazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xylometazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nasal congestion is caused by various etiologies, such as rhinosinusitis and allergic or non-allergic rhinitis, leading to congestion of the venous sinusoids lining the nasal mucosa. Activation of α-adrenergic receptors leads to vasoconstriction of the blood vessels of the nasal mucosa and resumption of nasal airflow. As the most abundantly expressed in the human nasal mucosa, α1A- and α2B-adrenoceptors may play the most important role in vasoconstriction of the human nasal mucosa. Xylometazoline is a more selective agonist at α2B-adrenoceptors, with affinity at α1A-, α2A-, α2C-, α1B-, and α1D-adrenoceptors. Xylometazoline decreases nasal resistance during inspiration and expiration and increases the volume of nasal airflow. Compared to [oxymetazoline], another imidazoline nasal decongestant, xylometazoline had a slightly faster onset of action although they had a similar duration of action. In one study, subjects with nasal congestion reported relief of earache and sore throat in addition to nasal decongestion: it is speculated that oxymetazoline mediates this effect by causing vasoconstriction of the nasal mucosa that contains the venous sinuses and nasal decongestion allows breathing through the nose, providing relief from sore throat caused by mouth breathing that dries and irritates the throat. | |
| Record name | Xylometazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
526-36-3 | |
| Record name | Xylometazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylometazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylometazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xylometazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylometazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOMETAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPY40FTH8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xylometazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
317-329, 131 - 133 °C | |
| Record name | Xylometazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xylometazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Xylometazoline?
A1: Xylometazoline is an imidazoline derivative that acts as an alpha-adrenergic agonist. It primarily targets alpha-adrenergic receptors in the blood vessels of the nasal mucosa, causing vasoconstriction. [, , ]
Q2: What are the downstream effects of Xylometazoline's vasoconstriction in the nasal mucosa?
A2: Vasoconstriction leads to a decrease in blood flow and swelling of the nasal mucosa, resulting in the opening of nasal passages and relief from nasal congestion. [, , , ]
Q3: Does Xylometazoline impact nitric oxide (NO) production in the nasal mucosa?
A3: Research suggests that, unlike physiological vasoconstriction induced by exercise, Xylometazoline reduces nasal NO levels. This suggests it may affect NO production through mechanisms beyond simple vasoconstriction. []
Q4: What is the molecular formula and weight of Xylometazoline?
A4: The molecular formula of Xylometazoline hydrochloride is C16H24N2 • HCl. Its molecular weight is 296.84 g/mol. []
Q5: Are there any spectroscopic data available for characterizing Xylometazoline?
A5: Yes, techniques like NMR, mass spectrometry, and IR spectroscopy have been employed to characterize Xylometazoline and its degradation products. []
Q6: Has Xylometazoline been combined with other active ingredients in pharmaceutical formulations?
A6: Yes, Xylometazoline has been successfully combined with other active ingredients like ipratropium bromide to simultaneously address both nasal congestion and rhinorrhea. [, ] It has also been formulated with iota-carrageenan, offering both decongestant and antiviral properties. []
Q7: What is the role of hyaluronic acid (HA) in some Xylometazoline formulations?
A7: Research suggests that HA can act as an enhancer or carrier for Xylometazoline, potentially improving its efficacy. []
Q8: What about the combination of Xylometazoline with Dexpanthenol?
A8: Studies indicate that the combination of Xylometazoline and Dexpanthenol can be beneficial for wound healing after nasal surgery, showing superior results compared to Xylometazoline alone. []
Q9: Does Xylometazoline exhibit any catalytic properties relevant to its pharmaceutical applications?
A9: While Xylometazoline's primary mechanism of action is through receptor binding, not catalytic activity, its formulation with other ingredients can enhance its therapeutic effects. For instance, combining it with acetylcysteine, a mucolytic agent, can improve its effectiveness in treating acute rhinitis. []
Q10: Have computational methods been applied to study Xylometazoline?
A10: Yes, computational studies using DFT have explored the electronic structure and properties of Xylometazoline and its potential for drug delivery when conjugated to fullerenes (C60). []
Q11: How do structural differences between Xylometazoline and Oxymetazoline affect their pharmacological properties?
A11: Despite both being imidazoline derivatives, Oxymetazoline exhibits a higher affinity for α1A-adrenoceptors while having a lower affinity for α2B-adrenoceptors compared to Xylometazoline. This difference in receptor subtype selectivity might contribute to observed differences in their potency and duration of action. []
Q12: Does the presence of BKC affect the nasal mucosal temperature in Xylometazoline formulations?
A13: Research suggests that BKC itself doesn't significantly influence nasal blood flow or mucosal temperature in topical decongestants containing Xylometazoline. The observed temperature decrease after Xylometazoline administration is primarily due to vasoconstriction. []
Q13: Can long-term use of Xylometazoline lead to rebound congestion?
A15: Yes, sustained use of Xylometazoline can lead to rebound congestion (rhinitis medicamentosa), characterized by increased nasal obstruction upon discontinuation of the medication. [, ]
Q14: What in vitro methods have been used to study Xylometazoline's effects?
A16: In vitro studies have employed techniques like cell culture models using human nasal epithelial cells to assess the cytotoxic and ciliary toxic effects of Xylometazoline and preservatives like BKC. [, ]
Q15: What in vivo models have been used to study Xylometazoline?
A17: Animal models, particularly rats, have been utilized to evaluate the effects of Xylometazoline on the nasal mucosa, including histopathological changes and inflammatory responses. [, ]
Q16: Are there any clinical trials investigating the efficacy of Xylometazoline?
A18: Numerous clinical trials have been conducted to assess Xylometazoline's efficacy and safety in treating various conditions, including acute rhinitis, sinusitis, and nasal congestion associated with the common cold. [, , , , , , , , , , ]
Q17: Is there evidence of resistance developing to Xylometazoline with prolonged use?
A19: While Xylometazoline doesn't typically lead to drug resistance in the traditional sense, prolonged use can lead to tachyphylaxis, requiring increasing doses to achieve the same decongestant effect. [, ]
Q18: Are there any safety concerns associated with the use of Xylometazoline in infants?
A20: While generally considered safe when used as directed, Xylometazoline can cause side effects, particularly in infants. Careful dosage control and monitoring are crucial to minimize the risk of adverse effects. [, , ]
Q19: Are there ongoing efforts to improve the delivery and targeting of Xylometazoline?
A21: Research exploring the conjugation of Xylometazoline to nanocarriers like fullerenes (C60) aims to improve its delivery, potentially enhancing its efficacy and reducing side effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
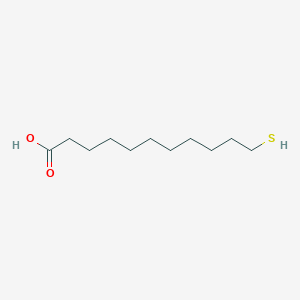
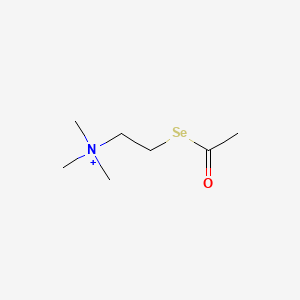
![1-Methyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B1196181.png)
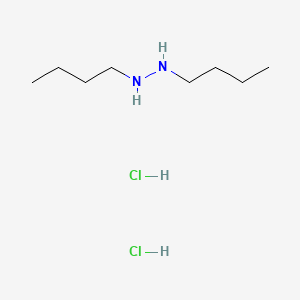
![[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate](/img/structure/B1196184.png)
